molecular formula C4H3NO2S2 B1257095 2-Sulfanyl-1,3-thiazole-4-carboxylic acid CAS No. 89180-62-1

2-Sulfanyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1257095
CAS No.: 89180-62-1
M. Wt: 161.2 g/mol
InChI Key: UZWWFFJHMATGGR-UHFFFAOYSA-N
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Description

2-Sulfanyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a sulfanyl (–SH) group at the 2-position and a carboxylic acid (–COOH) group at the 4-position. This structure imparts unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

2-sulfanylidene-3H-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S2/c6-3(7)2-1-9-4(8)5-2/h1H,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWWFFJHMATGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89180-62-1
Record name 2-sulfanyl-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the desired thiazole derivative after further treatment.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized to create derivatives that possess enhanced biological activities or novel properties. For instance, it can be reacted with various electrophiles to yield complex molecules used in pharmaceuticals and agrochemicals.

Antimicrobial Properties : Research indicates that derivatives of 2-sulfanyl-1,3-thiazole-4-carboxylic acid exhibit significant antimicrobial activity against various pathogens. Studies have shown that modifications to the thiazole ring can improve efficacy against resistant strains of bacteria and fungi .

Anticancer Potential : Several studies have explored the anticancer properties of thiazole derivatives. For example, compounds derived from this compound have demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC50 values indicating potent activity .

Mechanism of Action : The biological activity is believed to stem from the compound's ability to interact with specific molecular targets within cells, potentially modulating pathways involved in cell proliferation and apoptosis.

Pharmaceutical Development

Due to its structural features, this compound has been investigated as a potential drug candidate. Its derivatives are being explored for their roles in treating conditions such as cancer, infections, and neurological disorders. For instance, thiazole-based compounds have shown promise in anticonvulsant activity in preclinical models .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing various thiazole derivatives from this compound revealed that certain modifications led to enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. The most effective derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of thiazole analogues derived from this compound and evaluated their anticancer effects on multiple cell lines. One compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating a strong potential for development into an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeDerivative/Compound NameCell Line/PathogenIC50/MIC ValueReference
AntimicrobialThiazole Derivative AE. coliMIC = 5 µg/mL
AnticancerThiazole Derivative BA549IC50 = 23.30 mM
AnticancerThiazole Derivative CU251IC50 = <30 µM

Mechanism of Action

The mechanism of action of 2-Sulfanyl-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and the presence of sulfur and nitrogen atoms allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial, anti-inflammatory, and anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-4-carboxylic Acid Derivatives

Compound Name Substituent (2-position) Molecular Weight Key Biological Activity Binding Affinity/EC₅₀ Reference Evidence
2-Sulfanyl-1,3-thiazole-4-carboxylic acid –SH Not explicitly provided Theoretical interest in redox activity
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl 219.26 g/mol Anti-quorum sensing (AgrA inhibition) Binding energy: -4.1 kcal/mol
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl 239.67 g/mol Antibacterial (structural studies)
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid 4-Trifluoromethylphenyl 273.23 g/mol Not explicitly stated; used in crystallography
2-Amino-1,3-thiazole-4-carboxylic acid derivatives –NH₂ (with additional aryl groups) ~186–200 g/mol Antifungal, antiviral (TMV inhibition) TMV inhibition: 60–75% at 100 µg/mL
2-(2-Oxo-1,3-oxazolidin-3-yl)ethylsulfanyl derivatives Oxazolidinone-linked sulfanyl Not provided Dual EP2/EP3 receptor agonism EC₅₀: ≤10 nM

Anti-Quorum Sensing and AgrA Inhibition

  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid exhibits strong binding to the AgrA receptor (binding energy: -4.1 kcal/mol), a quorum-sensing regulator in Gram-positive bacteria like Staphylococcus aureus. This activity is comparable to FDA-approved inhibitors like savirin .

Antifungal and Antiviral Properties

  • 2-Amino-1,3-thiazole-4-carboxylic acid derivatives demonstrate broad-spectrum fungicidal activity (e.g., against Fusarium spp.) and inhibit tobacco mosaic virus (TMV) by 60–75% at 100 µg/mL. Substituents like aryl groups at the 5-position enhance bioactivity .

Receptor Agonism

  • Sulfanyl derivatives linked to oxazolidinone moieties (e.g., 2-(2-oxo-1,3-oxazolidin-3-yl)ethylsulfanyl-1,3-thiazole-4-carboxylic acid) act as potent dual EP2/EP3 prostaglandin receptor agonists with nanomolar EC₅₀ values, highlighting the role of sulfanyl groups in receptor activation .

Physicochemical and Market Considerations

  • 2-Methyl-1,3-thiazole-4-carboxylic acid (a close analog) has a well-established global market, with production capacity and pricing trends monitored for agrochemical applications .

Biological Activity

2-Sulfanyl-1,3-thiazole-4-carboxylic acid (C4H3NO2S2) is a heterocyclic compound characterized by its thiazole ring, which contains both sulfur and nitrogen. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfanyl group that contributes to its unique reactivity and biological activity. The presence of the carboxylic acid functional group further enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound has the potential to inhibit the growth of various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa>1000

These findings suggest that this compound can be effective against certain Gram-positive bacteria while showing limited efficacy against Gram-negative strains like Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines.

Compound IC50 (µM) Reference Drug IC50 (µM)
This compound2.40 ± 0.12Harmine: 2.54 ± 0.82
Other Thiazole DerivativesComparable or betterHarmine: 2.54 ± 0.82

The IC50 values indicate that some derivatives exhibit comparable or improved efficacy relative to the reference drug Harmine .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Binding: It has been shown to bind to the prostaglandin E4 receptor (EP4), suggesting implications in inflammatory processes and pain management .
  • Biochemical Pathways: The compound may influence multiple biochemical pathways associated with inflammation and cancer progression.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in various biological assays:

  • Antimicrobial Study: A recent study evaluated the antimicrobial properties of a series of thiazole derivatives, including this compound. The results indicated significant activity against several bacterial strains with varying MIC values.
  • Cytotoxicity Evaluation: In vitro assays demonstrated that compounds similar to this compound showed promising anticancer activity against specific cancer cell lines, reinforcing its potential as a therapeutic agent .

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